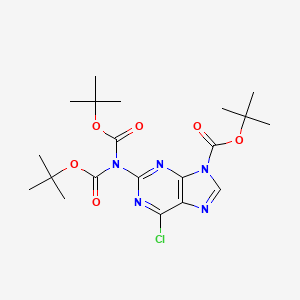
N,N,9-Tri-Boc--6-chloro-9H-purin-2-amine
描述
N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine is a purine derivative functionalized with three tert-butoxycarbonyl (Boc) protecting groups at the N2, N6, and N9 positions and a chlorine atom at the C6 position (Figure 1). The Boc groups serve to protect reactive amine sites during synthetic modifications, enhancing selectivity in multi-step reactions. This compound is structurally analogous to purine-based inhibitors and intermediates reported in kinase and acetylcholinesterase (AChE) studies . Its steric and electronic properties are distinct due to the bulky, electron-withdrawing Boc substituents, which influence solubility, stability, and reactivity compared to non-Boc-protected analogs.
属性
分子式 |
C20H28ClN5O6 |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C20H28ClN5O6/c1-18(2,3)30-15(27)25-10-22-11-12(21)23-14(24-13(11)25)26(16(28)31-19(4,5)6)17(29)32-20(7,8)9/h10H,1-9H3 |
InChI 键 |
YOSCNFCQAGSLJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine typically involves the protection of the amino groups of 6-chloro-9H-purin-2-amine with tert-butoxycarbonyl (Boc) groups. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alkoxides.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like DCM or methanol is used to remove the Boc groups.
Major Products Formed
Substitution Reactions: The major products are the substituted purine derivatives where the chlorine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is 6-chloro-9H-purin-2-amine with free amino groups.
科学研究应用
N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine has several applications in scientific research:
作用机制
The mechanism of action of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. The Boc protecting groups provide stability and facilitate the compound’s entry into cells, where it can be deprotected to exert its biological effects.
相似化合物的比较
Key Structural Variations :
- N9 Substitution: Boc vs. Alkyl/Aryl Groups: The Boc group at N9 introduces steric hindrance and acid-labile protection. In contrast, compounds like 9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine () or 9-(3-chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine () feature smaller alkyl/aryl substituents, enabling higher synthetic yields (e.g., 90% for N-benzyl derivatives in ) compared to Boc-protected analogs, where yields are often lower due to purification challenges . Synthetic Methods: Boc protection typically requires deprotonation with NaH or similar bases, followed by alkylation (e.g., allyl bromide in ). Non-Boc analogs, such as 6-chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine (), utilize simpler alkylation conditions with K₂CO₃, achieving moderate yields (49%) .
Spectroscopic Characteristics
- ¹H NMR Shifts: The Boc groups induce significant upfield shifts for adjacent protons. For example, the N9-Boc group in similar compounds shields nearby CH₂ protons, appearing at δ ~4.6–4.7 ppm (cf. δ 4.68 ppm for 9-allyl-6-chloro-9H-purin-2-amine in ). Non-Boc analogs, such as N-benzyl-9-butyl-2-chloro-9H-purin-6-amine (), show aromatic protons at δ 7.2–7.5 ppm, unaffected by electron-withdrawing groups . The N2/N6 Boc groups likely deshield the purine ring, shifting C8-H downfield (cf. δ 8.19 ppm in ).
- ¹³C NMR and Mass Spectrometry: Boc carbons resonate at δ ~77–80 ppm (tert-butyl) and δ ~150–155 ppm (carbonyl), as seen in . Non-Boc analogs, such as 9-cyclopropyl-9H-purin-6-amine (), lack these peaks, simplifying spectral interpretation . HRMS data for Boc-protected compounds show [M+H]+ peaks consistent with added Boc mass (e.g., +258 g/mol for three Boc groups).
常见问题
Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?
- Methodological Answer :
Library Synthesis : Use automated parallel synthesis (e.g., Biotage Initiator+ microwave) to generate 50–100 derivatives.
Primary Screening : Test at 10 µM in a fluorescence-based kinase inhibition panel.
Hit Validation : Confirm dose-response curves (IC₅₀) and assess cytotoxicity (MTT assay).
SAR Analysis : Correlate substituent effects (e.g., Boc vs. acetyl groups) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


